3-N-Cbz-amino-3-piperidine-propionic acid

Description

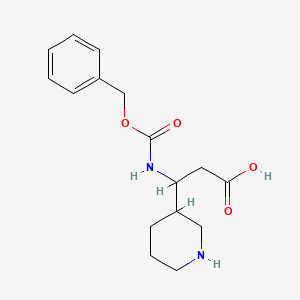

Chemical Name: 3-Amino-3-[1-(benzyloxycarbonyl)piperidin-4-yl]propanoic acid CAS No.: 773123-81-2 Molecular Formula: C₁₆H₂₂N₂O₄ Molecular Weight: 306.36 g/mol Structure: Features a piperidine ring substituted at the 4-position with an N-Cbz (benzyloxycarbonyl) group and a β-amino-propionic acid chain at the 3-position. The compound is used as a chiral intermediate in peptide synthesis and pharmaceutical research due to its dual functional groups (amine and carboxylic acid) and protective Cbz moiety .

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)-3-piperidin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c19-15(20)9-14(13-7-4-8-17-10-13)18-16(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,17H,4,7-11H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQOFJQVKVEXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660091 | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

372144-12-2 | |

| Record name | β-[[(Phenylmethoxy)carbonyl]amino]-3-piperidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372144-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{[(Benzyloxy)carbonyl]amino}-3-(piperidin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

3-N-Cbz-amino-3-piperidine-propionic acid (CBZ-PPA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with CBZ-PPA, supported by data tables and research findings.

Chemical Structure and Properties

CBZ-PPA is characterized by the presence of a carbobenzyloxy (CBZ) protecting group on the amino group of a piperidine derivative. Its chemical formula is and it has a molecular weight of 306.36 g/mol .

The biological activity of CBZ-PPA is primarily attributed to its interaction with specific receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may act as an allosteric modulator, influencing signaling pathways related to inflammation and neurotransmission.

Key Mechanisms:

- Inhibition of Enzymatic Activity: CBZ-PPA may inhibit enzymes involved in inflammatory responses, potentially reducing cytokine production.

- Receptor Modulation: The compound could modulate receptor activity, affecting neurotransmitter release and synaptic plasticity.

In Vitro Studies

A study examined the effects of CBZ-PPA on cultured neuronal cells, where it demonstrated neuroprotective effects against oxidative stress-induced damage. The results indicated a significant decrease in cell death and an increase in antioxidant enzyme activity at concentrations ranging from 10 to 50 µM.

| Concentration (µM) | Cell Viability (%) | Antioxidant Activity (U/mg protein) |

|---|---|---|

| 0 | 50 | 2 |

| 10 | 70 | 4 |

| 25 | 85 | 6 |

| 50 | 90 | 8 |

In Vivo Studies

In animal models, CBZ-PPA exhibited significant anti-inflammatory effects. Mice treated with CBZ-PPA showed reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha following lipopolysaccharide (LPS) administration.

| Treatment Group | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 120 | 80 |

| CBZ-PPA (10 mg/kg) | 60 | 30 |

| CBZ-PPA (20 mg/kg) | 40 | 20 |

Case Studies

- Neuroprotection in Stroke Models: In a study involving ischemic stroke models, administration of CBZ-PPA resulted in improved neurological scores and reduced infarct size compared to control groups.

- Anti-Seizure Activity: Another investigation highlighted the anticonvulsant properties of CBZ-PPA, where it significantly decreased seizure frequency in animal models induced by pentylenetetrazol.

Comparison with Similar Compounds

3-N-Boc-amino-3-(4'-Cbz)piperidine-propionic Acid

CAS No.: 886362-33-0 Molecular Formula: C₂₁H₂₉N₃O₆ Molecular Weight: 419.48 g/mol Key Differences:

- Replaces the Cbz group with a tert-butoxycarbonyl (Boc) protecting group on the amino moiety.

- Retains the propionic acid chain but introduces a Cbz group on the piperidine ring’s 4-position.

Applications : Used in solid-phase peptide synthesis where orthogonal protection (Boc/Cbz) is required for selective deprotection .

3-N-Boc-amino-3-(4'-piperidine)-propionic Acid

CAS No.: 372144-03-1 Molecular Formula: C₁₃H₂₂N₂O₄ Molecular Weight: 270.33 g/mol Key Differences:

- Lacks the Cbz group entirely, utilizing only a Boc-protected amine.

- Applications: Ideal for reactions requiring acid-labile protection, as Boc groups are cleaved under acidic conditions .

N-Cbz-2-Piperidinecarboxylic Acid

CAS No.: 28697-07-6 Molecular Formula: C₁₄H₁₇NO₄ Molecular Weight: 263.29 g/mol Key Differences:

- Substitutes the propionic acid chain with a carboxylic acid directly attached to the piperidine ring’s 2-position.

- Lacks the β-amino group, reducing its utility in peptide bond formation. Synthesis: Achieves 93% yield under mild conditions (KOH/DMF, 20°C), highlighting its synthetic accessibility compared to the target compound .

(R)-3-N-Cbz-Aminopyrrolidine

CAS No.: 879275-77-1 Molecular Formula: C₁₂H₁₆N₂O₂ Molecular Weight: 220.27 g/mol Key Differences:

- Replaces the 6-membered piperidine ring with a 5-membered pyrrolidine ring.

- Lacks the propionic acid chain, limiting its role in carboxylate-mediated conjugation.

Applications : Primarily used in asymmetric catalysis and small-molecule drug design .

Data Table: Structural and Functional Comparison

| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|---|

| 3-N-Cbz-amino-3-piperidine-propionic acid | 773123-81-2 | C₁₆H₂₂N₂O₄ | 306.36 | Cbz-protected amine, propionic acid | Peptide synthesis, chiral intermediates |

| 3-N-Boc-amino-3-(4'-Cbz)piperidine-propionic acid | 886362-33-0 | C₂₁H₂₉N₃O₆ | 419.48 | Boc/Cbz dual protection, propionic acid | Orthogonal deprotection strategies |

| N-Cbz-2-Piperidinecarboxylic acid | 28697-07-6 | C₁₄H₁₇NO₄ | 263.29 | Cbz-protected amine, carboxylic acid | Building block for heterocyclic compounds |

| (R)-3-N-Cbz-Aminopyrrolidine | 879275-77-1 | C₁₂H₁₆N₂O₂ | 220.27 | Cbz-protected amine, pyrrolidine ring | Asymmetric catalysis |

Research Findings and Functional Insights

Solubility and Stability

- The target compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, DMF), akin to 3-N-Boc-amino-3-(4'-Cbz)piperidine-propionic acid .

- Stability studies recommend storage at -20°C to prevent hydrolysis of the Cbz group, a precaution also noted for related compounds like 3-nitropropionic acid .

Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with 3-aminopropanol or a related amino alcohol as the starting raw material. The amino group is protected by reaction with chloroformic acid benzyl ester (Cbz-Cl), typically in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0–10 °C). This step forms 3-(benzyloxycarbonyl amino)-1-propyl alcohol as an intermediate.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Amidation | 3-aminopropanol + chloroformic acid benzyl ester, triethylamine, dichloromethane, 0–10 °C | 3-(benzyloxycarbonyl amino)-1-propyl alcohol | Low temperature to control reaction; washing with 1M HCl and salt solution to purify organic phase |

This amidation reaction is reported to be efficient, with easy purification and suitability for scale-up, offering environmental and economic advantages.

Oxidation to N-Cbz-3-amino propionic aldehyde

The next key step is the oxidation of the 3-(benzyloxycarbonyl amino)-1-propyl alcohol to the corresponding aldehyde, N-carbobenzoxy-3-amino propionaldehyde . This oxidation is performed under mild conditions using a system comprising:

- Sodium hypochlorite (bleach)

- 2,2,6,6-Tetramethylpiperidine N-oxide (TEMPO)

- Potassium bromide (KBr)

- pH controlled between 8.0 and 9.5

- Solvent system: dichloromethane and water

This method provides a high-yield, environmentally friendly oxidation with simple operation and purification, suitable for industrial-scale production.

| Step | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Oxidation | Sodium hypochlorite, TEMPO, KBr, pH 8.0–9.5, CH2Cl2/H2O | N-Cbz-3-amino propionaldehyde | Mild, selective oxidation; high yield; easy purification |

Further Functionalization to 3-N-Cbz-amino-3-piperidine-propionic acid

While the above steps prepare the key intermediate aldehyde, the full synthesis to this compound involves additional steps such as:

- Cyclization or ring formation to incorporate the piperidine ring.

- Introduction of the propionic acid side chain at the 3-position of the piperidine.

- Protection/deprotection strategies to maintain the Cbz group intact while modifying other functional groups.

Though specific detailed synthetic protocols for this final conversion are less commonly disclosed in open literature, related compounds such as 3-N-Fmoc-amino-3-(3'-Cbz)piperidine-propionic acid have been synthesized by multi-step routes involving protection of amino groups (Cbz and Fmoc), followed by coupling reactions to introduce the propionic acid moiety.

Comparative Analysis of Preparation Methods

| Parameter | Amidation Step | Oxidation Step | Additional Functionalization (Literature) |

|---|---|---|---|

| Starting Material | 3-Aminopropanol | 3-(Benzyloxycarbonyl amino)-1-propyl alcohol | N-Cbz-3-amino propionaldehyde or related intermediates |

| Key Reagents | Chloroformic acid benzyl ester, triethylamine | Sodium hypochlorite, TEMPO, KBr | Various coupling agents, protecting groups (Cbz, Fmoc) |

| Solvent | Dichloromethane | Dichloromethane / Water | Organic solvents depending on step |

| Temperature | 0–10 °C | Ambient, pH 8.0–9.5 | Variable |

| Yield | High | High | Variable |

| Purification | Acid/base wash, organic phase isolation | Simple extraction and washing | Chromatography or crystallization |

| Scalability | Suitable for industrial scale | Suitable for industrial scale | Dependent on reaction complexity |

| Environmental Impact | Low, mild conditions | Environmentally friendly oxidation | Depends on reagents used |

Research Findings and Notes

The two-step method involving amidation followed by TEMPO-mediated oxidation is noted for its low cost, environmental friendliness, simplicity, and high yield , making it attractive for pharmaceutical intermediate production.

The use of TEMPO/KBr/NaOCl oxidation system is a gentle and selective method for converting primary alcohols to aldehydes without over-oxidation to acids, preserving sensitive groups like Cbz.

Protection of amino groups with Cbz is a classical and robust method, compatible with various subsequent synthetic transformations, including peptide synthesis and medicinal chemistry applications.

Alternative synthetic approaches such as Lossen rearrangement have been explored for related amino acid derivatives, offering one-pot procedures with excellent yields, though specific application to this compound is less documented.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Conditions | Product | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Amidation | 3-Aminopropanol | Chloroformic acid benzyl ester, triethylamine, CH2Cl2, 0–10 °C | 3-(Benzyloxycarbonyl amino)-1-propyl alcohol | High yield; easy purification |

| 2 | Oxidation | 3-(Benzyloxycarbonyl amino)-1-propyl alcohol | NaOCl, TEMPO, KBr, pH 8–9.5, CH2Cl2/H2O | N-Cbz-3-amino propionaldehyde | High yield; mild, selective oxidation |

| 3 | Functionalization | N-Cbz-3-amino propionaldehyde or intermediates | Various coupling agents, protecting groups | This compound | Multi-step; conditions vary; literature sparse |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-N-Cbz-amino-3-piperidine-propionic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling. For example, a reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at room temperature achieves ~61% yield after 18 hours . Optimization can involve adjusting stoichiometry (e.g., 1.2 equivalents of EDC), solvent polarity, or temperature. Pre-activation of the carboxylic acid moiety with HOBt before adding the amine component may improve coupling efficiency.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and Cbz-protection. Mass spectrometry (MS) via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl stretches (e.g., 1700–1750 cm⁻¹ for the Cbz group). High-performance liquid chromatography (HPLC) with UV detection at 254 nm monitors purity, with retention times compared to standards .

Q. What are the recommended protocols for purifying this compound from reaction mixtures?

- Methodological Answer : Column chromatography using silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (30–70%) effectively separates the product from byproducts. For recrystallization, a mixture of dichloromethane and hexane (1:5 v/v) at 0°C yields crystalline product. Centrifugation and vacuum drying (40°C, 24 h) ensure solvent removal .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interactions in peptide-based drug design?

- Methodological Answer : Enantiomeric purity impacts binding affinity to biological targets. Chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol mobile phase) resolves enantiomers. Molecular docking simulations (using software like AutoDock Vina) compare binding poses of (R)- and (S)-forms to receptors like glutamate transporters . Activity assays (e.g., IC₅₀ measurements) under controlled pH and ionic strength validate stereochemical effects.

Q. What strategies can be employed to incorporate this compound into solid-phase peptide synthesis while maintaining regioselectivity?

- Methodological Answer : Use orthogonal protecting groups (e.g., Fmoc for amine, Cbz for piperidine). Activate the carboxylic acid with HATU/OxymaPure in DMF for coupling to resin-bound peptides. Monitor coupling efficiency via Kaiser test. Cleavage with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) removes protecting groups while preserving the Cbz moiety .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Systematically test variables:

- Solvent effects : Compare activities in DMSO vs. aqueous buffers.

- pH stability : Incubate derivatives at pH 3–9 and analyze degradation via LC-MS.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times.

Cross-validate results using independent synthetic batches and blinded assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.